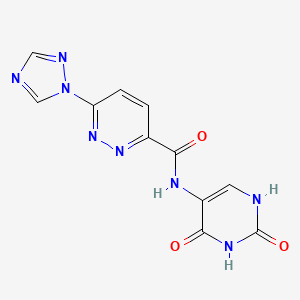
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H8N8O3 and its molecular weight is 300.238. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antitumor and Antimicrobial Activities : Enaminones derived from N-arylpyrazole-containing intermediates have been synthesized, leading to compounds with antitumor and antimicrobial properties. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil, and showed promising antimicrobial activity (S. Riyadh, 2011).
Antioxidant and Anti-inflammatory Activity : Novel pyrimidine and its triazole fused derivatives have been synthesized, with some showing potent antioxidant and anti-inflammatory activities. This highlights the potential of these compounds in therapeutic applications related to oxidative stress and inflammation (Chetan M. Bhalgat et al., 2014).
Antimicrobial Activity : A new series of 2-heterocyclic perimidines has been synthesized, showing promising antimicrobial effects. These findings suggest the potential of these compounds in combating microbial infections (T. Farghaly et al., 2015).
Antitumor Activity and Molecular Docking : A specific study focused on synthesizing novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity against the HepG2 cell line. Molecular docking studies further supported the potential of these compounds as antitumor agents (Asmaa M. Fahim et al., 2019).
Synthesis of Heterocyclic Compounds
Heterocyclic System Transformations : Research has explored the transformation of pyrido[2,3-d]pyrimidine derivatives into novel di- and triheterocyclic systems, demonstrating the versatility of these compounds in generating diverse heterocyclic frameworks (H. Śladowska et al., 1997).
Fused Heterocyclic Compounds : Studies have successfully synthesized fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, indicating their potential as antioxidants. This research contributes to the development of novel compounds with beneficial biological activities (M. Salem et al., 2015).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8O3/c20-9(15-7-3-13-11(22)16-10(7)21)6-1-2-8(18-17-6)19-5-12-4-14-19/h1-5H,(H,15,20)(H2,13,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXGJKTOWIZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=CNC(=O)NC2=O)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


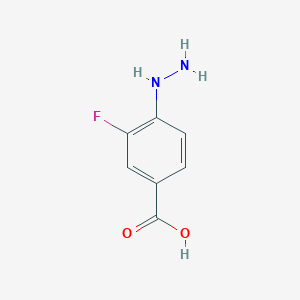
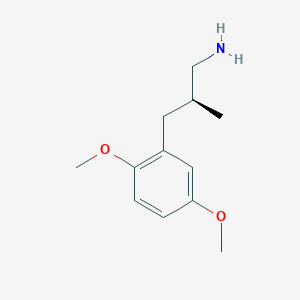



![2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2420637.png)
![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)
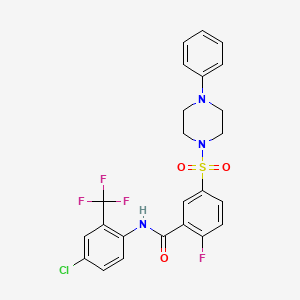
![Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2420644.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2420645.png)
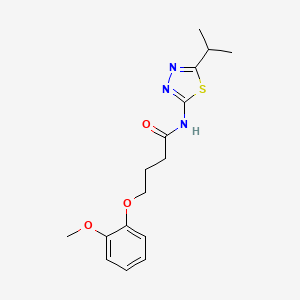
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)
![6-[4-[2-(2-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2420650.png)